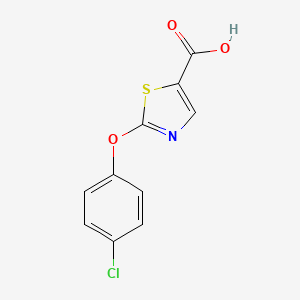

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid

概要

説明

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 4-chlorophenol with thiazole-5-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

化学反応の分析

Types of Reactions

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid, in anticancer therapies. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:

- In vitro Studies : Compounds derived from thiazole structures have been tested against human lung adenocarcinoma (A549) and other cancer cell lines, demonstrating selective cytotoxicity. For example, certain thiazole derivatives exhibited IC50 values indicating strong anticancer activity, with some compounds showing selectivity over normal cell lines .

- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. The presence of specific functional groups, such as chloro or methoxy substituents, has been associated with enhanced activity .

TGR5 Agonism

This compound has been explored as a potential agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which plays a role in metabolic regulation and glucose homeostasis:

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring can significantly affect agonistic activity towards TGR5. For example, specific substitutions on the phenyl ring have been shown to enhance potency, with some derivatives achieving EC50 values as low as 1 nM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

| Compound | Substituent | Activity (IC50/EC50) | Remarks |

|---|---|---|---|

| 30c | 2,5-diCl | EC50 ~ 1 nM | Highly potent TGR5 agonist |

| 30e | 2-Br-5-Cl | EC50 ~ 1.4 nM | Moderate potency |

| 31b | 2,5-diMe | EC50 ~ 1.0 nM | Maintains high activity |

The presence and position of halogen substituents (e.g., Cl or Br) on the phenyl ring significantly influence both TGR5 agonism and anticancer activity. Compounds with di-substituted chlorines tend to show superior biological profiles compared to mono-substituted variants .

Anticancer Activity Evaluation

In a study evaluating novel thiazole derivatives against A549 cells, several compounds demonstrated potent anticancer effects with varying selectivity profiles. The most active compound showed an IC50 value lower than that of standard chemotherapeutics like cisplatin .

TGR5 Agonist Development

A series of thiazole derivatives were synthesized and tested for their ability to activate TGR5. The results indicated that specific structural modifications could enhance receptor activation significantly, paving the way for new diabetes treatments targeting this pathway .

作用機序

The mechanism of action of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

2-Phenyl-4-(4-chlorophenyl)thiazole-5-carboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity.

2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: Another thiazole derivative with distinct biological properties.

Uniqueness

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

生物活性

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a chlorophenoxy group and a carboxylic acid functional group. The presence of the chlorophenoxy moiety enhances lipophilicity, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₃O₂S |

| Molecular Weight | 273.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that thiazole derivatives had IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, indicating strong cytotoxic effects .

The mechanism of action for thiazole derivatives often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, the compound may interact with specific receptors or enzymes, leading to altered cellular responses that promote apoptosis in cancer cells. This interaction is crucial for developing targeted therapies against malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Substituents on the thiazole ring can significantly influence potency and selectivity. In one study, modifications to the phenyl ring and thiazole scaffold resulted in compounds with enhanced activity against human TGR5 receptors, indicating that strategic substitutions can lead to more potent therapeutic agents .

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A recent investigation involving this compound analogs revealed promising anticancer efficacy against prostate cancer and melanoma cell lines. The study utilized the NCI-60 human tumor cell line screening, where several analogs demonstrated IC50 values as low as 0.4 μM, suggesting high potency against these malignancies .

Case Study 2: TGR5 Activation

In another study focusing on TGR5 agonists, compounds derived from thiazole scaffolds exhibited remarkable potency with EC50 values around 1 nM. These findings highlight the potential of this compound as a lead compound for developing treatments targeting metabolic disorders .

特性

IUPAC Name |

2-(4-chlorophenoxy)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3S/c11-6-1-3-7(4-2-6)15-10-12-5-8(16-10)9(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATXHTQIZIPKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。